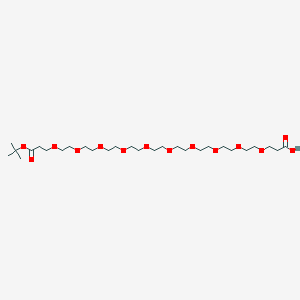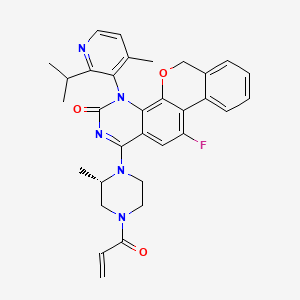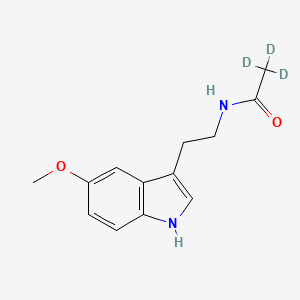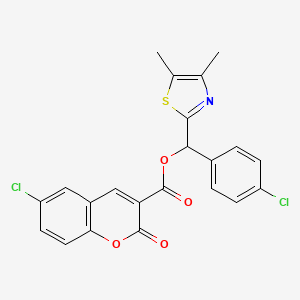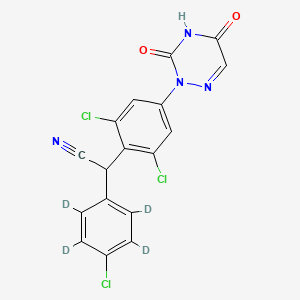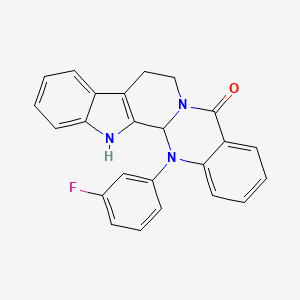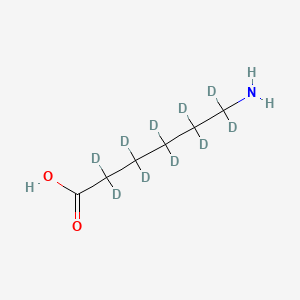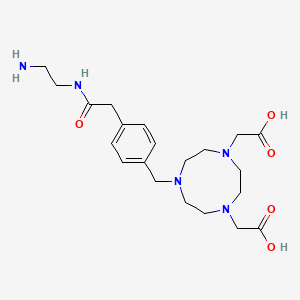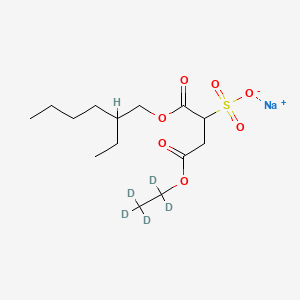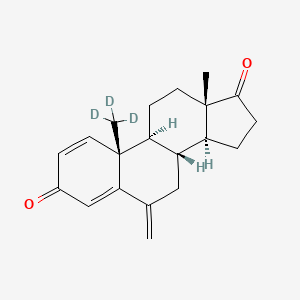
Exemestane-19-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exemestane-19-d3 is a deuterium-labeled irreversible steroidal aromatase inhibitor. It is structurally related to natural androstenedione and acts as a false substrate for the enzyme aromatase (CYP19). This compound is primarily used in kinetic isotope effect studies of exemestane inhibition and as an internal standard in nuclear magnetic resonance (NMR) experiments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Exemestane-19-d3 involves the incorporation of deuterium atoms into the exemestane molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-quality, certified reference materials and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Exemestane-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of exemestane to its oxidized metabolites.
Reduction: Reduction to form active metabolites such as 17β-dihydroexemestane.
Substitution: Incorporation of deuterium atoms in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated reagents and solvents are used to achieve the desired deuterium incorporation
Major Products:
17β-dihydroexemestane: An active metabolite formed through reduction.
17β-hydroxy-EXE-17-O-β-D-glucuronide: An inactive metabolite formed through glucuronidation
科学的研究の応用
Exemestane-19-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR experiments to study the kinetic isotope effects of exemestane inhibition.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of exemestane.
Medicine: Utilized in research focused on the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women.
Industry: Applied in the development and quality control of pharmaceutical products containing exemestane
作用機序
Exemestane-19-d3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme (CYP19), leading to permanent inhibition. Aromatase is responsible for converting androgens to estrogens in peripheral tissues. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer .
類似化合物との比較
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Comparison: Exemestane-19-d3 is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in NMR experiments. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic profile .
特性
分子式 |
C20H24O2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
InChIキー |
BFYIZQONLCFLEV-OAXLLPIKSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


